3-Ethyl-1-vinyl-2-pyrrolidone
Overview
Description
3-Ethyl-1-vinyl-2-pyrrolidone is a derivative of 1-vinyl-2-pyrrolidone . It has a molecular formula of C8H11NO . It’s also known as (3E)-3-Ethylidene-1-vinyl-2-pyrrolidinone .
Synthesis Analysis
The synthesis of this compound involves the copolymerization of NVP with this compound, C2NVP . The copolymerization is conducted at 70 °C in ethanol solutions employing S-(1-methyl-4-hydroxyethyl acetate) O-ethyl xanthate, a difunctional CTA, and AIBN as initiator .Molecular Structure Analysis
The molecular structure of this compound is similar to that of 1-vinyl-2-pyrrolidone, with an additional ethyl group .Scientific Research Applications
1. Thermoresponsive Properties and Applications
3-Ethyl-1-vinyl-2-pyrrolidone (3-Ethyl-NVP) and its polymers exhibit thermoresponsive properties, characterized by phase separation in water at specific temperatures. Studies demonstrate that the lower critical solution temperature (LCST) can be varied between 27°C and 40°C by copolymerization with N-vinyl-2-pyrrolidone, providing applications in areas where temperature-sensitive materials are needed (Trellenkamp & Ritter, 2009). Additionally, different monomer substituents, including ethyl groups, can control the cloud point temperature (CP) of homopolymers, enabling precise control over the thermoresponsive properties (Chen et al., 2010).
2. Solubility and Phase Transition in Aqueous Solutions
Poly(3-ethyl-N-vinyl-2-pyrrolidone) (C2PVP) shows unique solubility and phase transition behaviors in water. C2PVP exhibits phase separation above the LCST of around 26°C. The rate of dehydration and hydration processes of various groups in the polymer chain differs, indicating potential applications in controlled release systems and responsive materials (Lai et al., 2012).
3. Interaction with Alcohol and Solvent Mixtures
The dynamic structure of poly(vinyl pyrrolidone)/ethyl alcohol mixtures has been studied to understand the interaction of 3-Ethyl-NVP with solvents. This knowledge is crucial for applications in areas like pharmaceutical formulations and industrial processes where solvent interactions are significant (Sengwa et al., 2005).
4. Biocompatibility and Cytotoxicity
The biocompatibility and low cytotoxicity of polymers derived from 3-Ethyl-NVP make them suitable for biomedical applications. Studies show that these polymers are non-toxic to cells even at higher concentrations, suggesting their potential use in medical devices, drug delivery systems, and tissue engineering (Heyns et al., 2016).
properties
IUPAC Name |
1-ethenyl-3-ethylpyrrolidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-3-7-5-6-9(4-2)8(7)10/h4,7H,2-3,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUWJIKJUNAHEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(C1=O)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
107313-86-0 | |
Details | Compound: Poly(3-ethyl-N-vinyl-2-pyrrolidone) | |
Record name | Poly(3-ethyl-N-vinyl-2-pyrrolidone) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107313-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID901295168 | |
Record name | Poly(3-ethyl-N-vinyl-2-pyrrolidone) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901295168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
107313-86-0 | |
Record name | Poly(3-ethyl-N-vinyl-2-pyrrolidone) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901295168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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